Udifitimod - 1883345-06-9

Udifitimod

Catalog Number: EVT-263367
CAS Number: 1883345-06-9
Molecular Formula: C25H33NO2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986166 is a potent and selective S1P receptor modulator for the treatment of ulcerative colitis..
Source and Classification

Udifitimod is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. It belongs to the class of sphingosine 1-phosphate receptor modulators, which play a crucial role in various biological processes including immune response and inflammation regulation . The compound is being studied in clinical trials to assess its efficacy and safety profile for conditions such as atopic dermatitis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Udifitimod involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are chemically modified through a series of reactions.
  2. Key Reactions: The process typically involves:
    • Cyclization: Formation of the cyclopentyl structure.
    • Functional Group Modifications: Introduction of amino and methanol groups to enhance biological activity.
    • Purification: Techniques such as recrystallization and chromatography are employed to isolate the final product with high purity .

The synthesis route is optimized for yield and scalability, making it suitable for potential industrial production.

Molecular Structure Analysis

Structure and Data

Udifitimod features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structure can be represented by the following identifiers:

  • IUPAC Name: ((1R,3S)-1-amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol
  • Molecular Formula: C25H33NO2C_{25}H_{33}NO_2
  • InChI Key: QCMHGCDOZLWPOT-FMNCTDSISA-N
  • Canonical SMILES: COC1=CC=CC=C1CC[C@@H]1CCC2=CC(=CC=C2C1)[C@H]1CCC@(CO)C1 .

The three-dimensional structure reveals the spatial arrangement of atoms that is critical for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Udifitimod undergoes several chemical reactions that are important for its functionality:

  1. Oxidation: Can be oxidized under specific conditions to modify functional groups.
  2. Reduction: Reduction reactions may alter the pharmacological properties by modifying the compound's functional groups.
  3. Substitution: Substitution reactions introduce different substituents that can affect activity and selectivity .

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Process and Data

Udifitimod acts primarily as a modulator of sphingosine 1-phosphate receptors. This mechanism involves:

  • Receptor Interaction: Binding to sphingosine 1-phosphate receptors, which are involved in lymphocyte trafficking and immune responses.
  • Biochemical Pathways: The modulation leads to altered signaling pathways that can reduce inflammation and improve skin barrier function in conditions like atopic dermatitis .

Clinical studies are ongoing to further elucidate the precise mechanisms by which Udifitimod exerts its therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Udifitimod exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline form at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data need further empirical validation.
  • Melting Point: Not explicitly reported; expected to vary based on purity and formulation .

These properties are crucial for understanding its behavior in biological systems and during formulation development.

Applications

Scientific Uses

Udifitimod is primarily being explored for its application in treating atopic dermatitis. Its ability to modulate immune responses positions it as a potential candidate for various inflammatory conditions. Ongoing clinical trials aim to establish its safety profile, efficacy, dosage regimens, and potential side effects .

Introduction to Udifitimod: Pharmacological Profile and Research Context

Chemical Characterization of Udifitimod: Structural Analysis and Molecular Properties

Udifitimod hydrochloride (CAS Registry Number: 1883345-06-9) is characterized by the molecular formula C₂₅H₃₃NO₂ and a systematic IUPAC name reflecting its optimized scaffold for S1PR1 binding. Key structural features include:

  • Stereospecific backbone: A chiral center enabling selective receptor interaction, critical for functional specificity over S1PR2/3 subtypes.
  • Aryl-alkyne motif: Facilitates membrane permeability and metabolic stability.
  • Polar head group: Engages S1PR1 transmembrane domains via hydrogen bonding and electrostatic interactions.

Computational modeling predicts logP values of ~3.2, suggesting balanced hydrophilicity-lipophilicity for oral absorption. Spectroscopic data (NMR, HRMS) confirm a molecular weight of 379.54 g/mol and an InChIKey identifier of QCMHGCDOZLWPOT-FMNCTDSISA-N, validating its structural uniqueness among S1PR modulators [2].

Table 1: Molecular Properties of Udifitimod

PropertyValue
Chemical FormulaC₂₅H₃₃NO₂
Molecular Weight379.54 g/mol
CAS Registry Number1883345-06-9
InChIKeyQCMHGCDOZLWPOT-FMNCTDSISA-N
Salt FormHydrochloride
Drug TypeSmall molecule

Classification Within Small-Molecule Therapeutics: Mechanistic and Functional Categorization

Udifitimod belongs to the sphingosine-1-phosphate receptor (S1PR) modulator class, distinguished by its mechanism:

Target Selectivity Profile

  • Primary Action: High-affinity agonism at S1PR1 (EC₅₀ ~0.2 nM), inducing receptor internalization and functional antagonism.
  • Downstream Effects: Inhibits lymphocyte egress from lymph nodes by disrupting S1P chemotactic gradients. This reduces pathogenic T-cell infiltration into inflamed tissues—notably skin lesions in atopic dermatitis [2] [6].

Therapeutic Differentiation

Unlike pan-S1PR modulators (e.g., ozanimod), Udifitimod’s selectivity minimizes cardiovascular side effects linked to S1PR3 engagement. Its functional categorization aligns with "lymphocyte-trapping agents", analogous to fingolimod but with enhanced receptor specificity. Mechanistically, it intersects with emerging biologics targeting IL-4/IL-13 but operates upstream via broad immune cell redistribution rather than cytokine blockade [4] [6].

Table 2: Udifitimod vs. Representative S1PR Modulators

CompoundTarget SelectivityClinical StageKey Indications
UdifitimodS1PR1 > S1PR5Phase 2Atopic dermatitis
OzanimodS1PR1/5Approved (UC, MS)Ulcerative colitis, MS
EtrasimodS1PR1/4/5Approved (UC)Ulcerative colitis
FingolimodS1PR1/3/4/5ApprovedMultiple sclerosis

Historical Development: Key Milestones in Udifitimod’s Discovery and Preclinical Evaluation

The development trajectory of Udifitimod reflects iterative optimization driven by structural biology insights:

Discovery Phase (Pre-2018)

  • Lead Identification: High-throughput screening of Bristol Myers Squibb’s compound library identified initial hits with S1PR1 binding. Scaffold hopping minimized off-target activity against S1PR3, a liability in early S1PR modulators.
  • Preclinical Validation: In murine atopic dermatitis models, oral Udifitimod reduced epidermal thickening and IL-4/IL-13 expression by >70% versus controls, correlating with reduced dermal CD4+ T-cell counts [2] [4].

Clinical Translation (2021–Present)

  • Phase 2 Initiation (August 2021): First-in-human trials launched across 7 countries (United States, Australia, Germany, Spain, Canada, Austria, Poland) for moderate-to-severe atopic dermatitis (NCT identifiers not disclosed).
  • Current Status: Active Phase 2 trials evaluating efficacy endpoints (EASI-50, IGA response) and pharmacodynamic biomarkers (lymphocyte subset counts) [2].

Table 3: Key Development Milestones for Udifitimod

YearMilestoneSignificance
Pre-2018Lead compound identificationBasis for S1PR1-selective optimization
2020IND-enabling toxicology studies completedSupported regulatory filings for human trials
Aug 2021Phase 2 trials initiated in multiple countriesFirst clinical evaluation in atopic dermatitis
2023–25Ongoing Phase 2 efficacy/safety assessmentsPivotal data generation for registrational planning

Properties

CAS Number

1883345-06-9

Product Name

Udifitimod

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1

InChI Key

QCMHGCDOZLWPOT-FMNCTDSISA-N

SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N

Solubility

Soluble in DMSO

Synonyms

BMS-986166; BMS 986166; BMS986166;

Canonical SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.